molecular formula C18H16O6 B14269597 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid CAS No. 133097-99-1

3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid

Cat. No.: B14269597
CAS No.: 133097-99-1
M. Wt: 328.3 g/mol
InChI Key: TTYYRPWJVRZDEQ-UHFFFAOYSA-N
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Description

3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₁₈H₁₆O₆. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclobutane ring, which is further substituted with two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid can be achieved through a photochemical [2+2] cycloaddition reaction. This reaction involves the use of visible light or sunlight to induce the cycloaddition of two molecules of 4-hydroxycinnamic acid derivatives. The reaction is typically carried out in a solvent-free environment to ensure high stereospecificity and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar photochemical methods. The use of renewable light sources, such as sunlight, makes the process environmentally friendly and cost-effective. Additionally, the solvent-free conditions reduce the need for extensive purification steps, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy groups can form hydrogen bonds with active sites, while the carboxylic acid groups can participate in ionic interactions. These interactions can inhibit the activity of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,2-dicarboxylic acid: Similar structure but lacks the hydroxyphenyl groups.

    Cyclobutane-1,3-dicarboxylic acid: Different substitution pattern on the cyclobutane ring.

    Caffeic acid derivatives: Similar phenolic structure but different ring system.

Uniqueness

3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is unique due to its combination of hydroxyphenyl and cyclobutane-dicarboxylic acid moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

133097-99-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

3,4-bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C18H16O6/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)16(18(23)24)15(13)17(21)22/h1-8,13-16,19-20H,(H,21,22)(H,23,24)

InChI Key

TTYYRPWJVRZDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(C2C(=O)O)C(=O)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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